Cas no 923738-58-3 (3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid)
3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
- 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid
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- MDL: MFCD08691299
- Inchi: 1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
- InChI Key: CYIOOFBFHBHUEN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CN=C(CCC(=O)O)O1
3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613670-50mg |
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923738-58-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613670-100mg |
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923738-58-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C613670-500mg |
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923738-58-3 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-26335-1g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 98% | 1g |
$256.0 | 2023-09-14 | |
| Enamine | EN300-26335-5g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 98% | 5g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-26335-10g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 98% | 10g |
$1101.0 | 2023-09-14 | |
| Chemenu | CM474885-1g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-26335-0.05g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-26335-0.1g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-26335-0.25g |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923738-58-3 | 95.0% | 0.25g |
$92.0 | 2025-02-20 |
3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid
Introduction to 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid (CAS No. 923738-58-3)
3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid, identified by its Chemical Abstracts Service (CAS) number 923738-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the oxazole derivatives class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group and an oxazol ring, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The chlorophenyl moiety in 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid introduces a polar and lipophilic character to the molecule, enhancing its solubility and interaction with biological targets. This feature is particularly relevant in medicinal chemistry, where optimizing solubility and bioavailability is crucial for the efficacy of potential drug candidates. Additionally, the oxazol ring provides a rigid structure that can stabilize complex molecular conformations, which is beneficial for binding to biological receptors with high affinity.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds containing the oxazole ring exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid may further modulate these activities, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the chlorophenyl group and the oxazol ring creates a molecular structure that can interact with various biological targets. For instance, research has suggested that oxazole derivatives can inhibit enzymes involved in cancer progression by binding to their active sites. Similarly, the chlorophenyl moiety may enhance the compound's ability to cross cell membranes, improving its bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of small molecules like 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid with greater accuracy. These computational methods have been instrumental in identifying potential drug candidates before they are synthesized in the laboratory. By leveraging these tools, scientists can optimize the structure of this compound to improve its pharmacological properties and reduce any potential side effects.
The synthesis of 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chlorophenyl group and the formation of the oxazol ring are critical steps that must be carefully monitored to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations, have been employed to achieve these transformations efficiently.
Once synthesized, 3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid undergoes rigorous testing to evaluate its biological activity. In vitro assays are commonly used to assess its interaction with target enzymes and receptors. These studies provide valuable insights into the compound's mechanism of action and help determine its potential therapeutic applications. Additionally, in vivo studies are conducted to evaluate its efficacy and safety in animal models.
The findings from these studies have been instrumental in advancing our understanding of how oxazole derivatives function at a molecular level. For example, research has demonstrated that certain oxazole compounds can modulate signaling pathways involved in inflammation and cancer. By targeting these pathways, such compounds may offer new treatment options for patients suffering from chronic diseases.
In conclusion,3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid (CAS No. 923738-58-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with potential applications in various diseases. As our understanding of molecular mechanisms continues to evolve,this compound will likely play an important role in future drug discovery efforts.
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